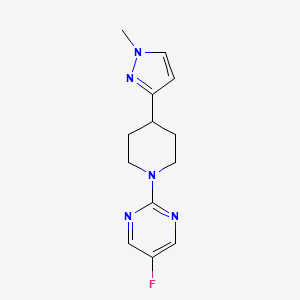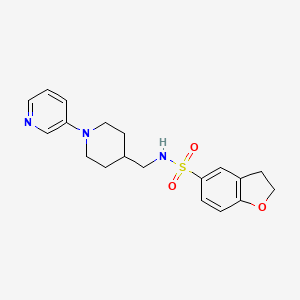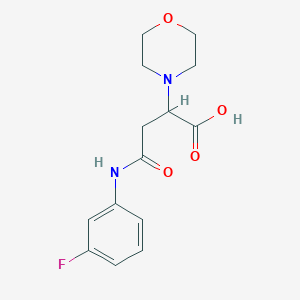
4-((3-Fluorophenyl)amino)-2-morpholino-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-((3-Fluorophenyl)amino)-2-morpholino-4-oxobutanoic acid” is a complex organic molecule. It has a molecular weight of 211.19 and its IUPAC name is 4-(3-fluoroanilino)-4-oxobutanoic acid .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 211.19 . More specific physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Chemical and Structural Characterization
Single Crystal Inspection and DFT Study : A novel derivative of 4-fluoroaniline, closely related to 4-((3-Fluorophenyl)amino)-2-morpholino-4-oxobutanoic acid, was synthesized and its structure confirmed by SC-XRD technique, indicating the presence of two crystallographically different molecules in the asymmetric unit. The study utilized Hirshfeld surface inspection to explore non-covalent interactions responsible for crystal packing and DFT calculations to demonstrate the high stability of the crystal compound (Ashfaq et al., 2021).
Biological Activity and Potential Applications
Antimycobacterial Activity : Synthesized fluorinated benzothiazolo imidazole compounds, derived from 4-fluoro-3-chloroanilline and related to the structural framework of this compound, demonstrated promising antimycobacterial activity. The compounds were obtained through a series of reactions including treatment with potassium thiocyanate, bromine, and further chemical modifications to introduce various substituents, showcasing their potential as antimicrobial agents (Sathe et al., 2011).
Synthesis and Chemical Properties
Synthesis of Related Compounds : The synthesis and characterization of compounds structurally akin to this compound, involving steps like single crystal X-ray diffraction and spectral studies (NMR, IR, Mass), have provided insights into their chemical properties and potential applications in various fields including biological activity assessment. Such studies are crucial for understanding the fundamental aspects of these compounds and their interactions at the molecular level (Mamatha S.V et al., 2019).
Conformational and Molecular Studies
Molecular Structure Analysis : Detailed analysis of the molecular structure, hyperpolarizability, and electronic properties of compounds related to this compound through techniques such as FT-IR, NMR, and X-ray diffraction studies. These investigations help in understanding the conformational behavior, stability, and electronic interaction within these molecules, providing a basis for further application in material science and drug development (Raju et al., 2015).
Safety and Hazards
The safety data sheet for a similar compound, 4-Amino-3-fluorophenylboronic acid hydrochloride, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .
Properties
IUPAC Name |
4-(3-fluoroanilino)-2-morpholin-4-yl-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O4/c15-10-2-1-3-11(8-10)16-13(18)9-12(14(19)20)17-4-6-21-7-5-17/h1-3,8,12H,4-7,9H2,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSNCYPGKSNYCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CC(=O)NC2=CC(=CC=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

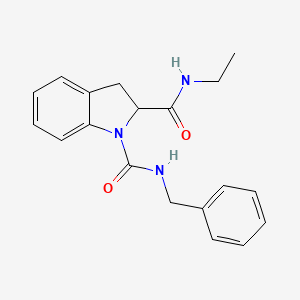

![N-(4-ethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2776431.png)
![(2Z)-N-acetyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2776432.png)
![3-(4-Chlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2776434.png)
![1-(1-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane](/img/structure/B2776435.png)
![N-(2,4-dimethoxyphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2776436.png)
![N-(4-methoxybenzyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2776438.png)
![2-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2776440.png)
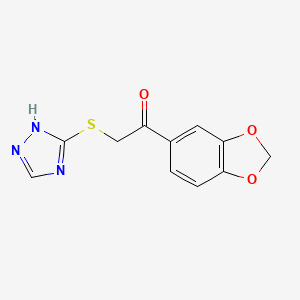
![(3E)-1-acetyl-4-benzyl-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione](/img/structure/B2776443.png)
